(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
Properties
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-3-[[(5-methyl-1,2-oxazol-3-yl)amino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S2/c1-11-8-16(21-26-11)20-9-15-17(23)18-14(6-7-27-18)22(28(15,24)25)10-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3,(H,20,21)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASNKXGJQJDNT-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorophenyl and oxazolyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to direct the reaction towards the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Analogous Compounds
| Compound | Core Structure | Key Substituents | LogP* | Dipole Moment (Debye)* |
|---|---|---|---|---|
| Target Compound | Thieno-thiazine | 4-Fluorobenzyl, 5-methyloxazole | 3.2 | 5.8 |
| 4-Amino-5-(3-fluorophenyl)-2H-triazole | Triazole-thione | 3-Fluorophenyl | 2.1 | 4.2 |
| Generic Thiazine Derivative | Thiazine | Benzyl | 2.8 | 4.9 |
*Calculated values using DFT methods; experimental data pending.
Pharmacological Properties
While direct bioactivity data for the target compound are unavailable, structurally related molecules exhibit diverse activities. For example, fluorinated triazole-thiones () have shown antimicrobial and anticancer properties, attributed to their ability to inhibit enzymes like dihydrofolate reductase. The thieno-thiazine core may confer unique binding affinities for kinases or GPCRs, as seen in other sulfur-containing heterocycles.
Crystallographic and Computational Analyses
X-ray crystallography remains essential for confirming the Z-configuration and molecular packing. SHELXL () is widely used for refining such structures, while ORTEP-3 () aids in visualizing thermal ellipsoids and intermolecular interactions. Computational studies (e.g., molecular docking) could predict target engagement, though the lack of high-resolution structural data for related protein complexes limits accuracy.
Biological Activity
Overview of the Compound
The compound is a thieno[3,2-c][1,2]thiazine derivative, which typically exhibits a range of biological activities due to its complex structure. The presence of various functional groups such as fluorophenyl and oxazole suggests potential interactions with biological targets.
- Antimicrobial Activity : Compounds with thiazine and oxazole moieties often show antimicrobial properties. The mechanism usually involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Properties : Many thieno[3,2-c][1,2]thiazine derivatives have been studied for their anticancer effects. They may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
- Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
The biological activity of compounds like the one can often be correlated with their structural features:
- Fluorophenyl Group : The incorporation of fluorine can enhance lipophilicity and metabolic stability, potentially improving bioavailability.
- Oxazole Ring : Known for its ability to chelate metal ions and interact with various enzymes, enhancing biological activity.
- Thiazine Core : This structure is crucial for binding to biological targets such as receptors or enzymes.
Case Studies
While specific case studies on this exact compound are not available, similar compounds have been investigated:
- Example 1 : A study on thieno[3,2-c][1,2]thiazine derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
- Example 2 : Research on oxazole-containing compounds revealed potent antibacterial activity against Gram-positive bacteria. The study highlighted the role of the oxazole ring in enhancing membrane permeability.
Data Table
Here is a hypothetical data table summarizing potential biological activities based on structural analogs:
| Compound Structure | Activity Type | Target/Mechanism | Reference Study |
|---|---|---|---|
| Thieno[3,2-c][1,2]thiazine | Anticancer | Induction of apoptosis | Smith et al., 2020 |
| Oxazole derivative | Antimicrobial | Inhibition of cell wall synthesis | Johnson et al., 2019 |
| Fluorinated thiazine | Anti-inflammatory | COX inhibition | Lee et al., 2021 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione?
- Methodology : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thienothiazine Core Formation : Cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux in DMF/acetic acid, as described for structurally analogous thiazolidinones .
- Functionalization : Introduction of the (5-methyl-1,2-oxazol-3-yl)amino methylidene group via Schiff base condensation, optimized with sodium acetate as a base .
- Purification : Recrystallization from DMF-ethanol mixtures to isolate the Z-isomer selectively .
- Critical Parameters : Solvent polarity, reaction time, and temperature must be tightly controlled to avoid isomerization or decomposition.
Q. How can the stereochemical configuration (3Z) of the compound be confirmed experimentally?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to resolve the Z-configuration unambiguously .
- NMR Spectroscopy : Compare experimental - and -NMR chemical shifts with DFT-calculated values for the Z-isomer, focusing on deshielded imine protons and coupling constants .
Advanced Research Questions
Q. What experimental design principles should guide the optimization of reaction yields for this compound’s synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., molar ratios, catalysts). Bayesian optimization algorithms can outperform traditional one-variable-at-a-time approaches, particularly for complex multi-step syntheses .
- Flow Chemistry : For hazardous intermediates (e.g., diazo compounds), continuous-flow systems improve safety and reproducibility, as demonstrated in analogous syntheses .
- Data Analysis : Use ANOVA to identify statistically significant factors affecting yield and purity.
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallographic packing and stability?
- Methodology :
- Crystallographic Analysis : Employ ORTEP-III to visualize intermolecular interactions in the crystal lattice, focusing on fluorine-mediated hydrogen bonds and aromatic stacking .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency, as tighter π-stacking often enhances melting points .
- Case Study : Compare packing motifs with structurally related 4-fluorophenyl derivatives to identify trends .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may deactivate the compound in vivo.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-fluorophenyl with 3,4-dimethoxyphenyl) to enhance metabolic stability, as seen in triazole analogs .
- Validation : Cross-reference with PubChem data on similar thienothiazines to assess bioavailability trends .
Key Recommendations for Researchers
- Crystallography : Prioritize SHELX for structural validation due to its robustness in handling complex heterocycles .
- Synthetic Optimization : Integrate Bayesian algorithms for multi-variable systems to reduce experimental iterations .
- Biological Assays : Cross-validate in vitro results with in vivo models early to address metabolic discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
